molecular formula C16H15ClN4OS B11191675 9-(2-chlorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(2-chlorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11191675
M. Wt: 346.8 g/mol
InChI Key: IGYPKIVCVZTVFB-UHFFFAOYSA-N
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Description

9-(2-chlorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a chlorophenyl and a methylsulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-chlorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Quinazoline Formation: The quinazoline moiety is often formed through a condensation reaction between anthranilic acid derivatives and suitable aldehydes or ketones.

    Final Assembly: The final compound is assembled by introducing the chlorophenyl and methylsulfanyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to improve solubility and reaction efficiency.

    Temperature and Pressure: Controlling reaction conditions to favor the desired product formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or quinazoline rings, potentially altering the compound’s structure and properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole or quinazoline derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the efficiency of certain transformations.

    Material Science: Its unique structure may find applications in the development of novel materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine

    Drug Development: Due to its potential biological activity, the compound is being investigated for its therapeutic properties, including anti-inflammatory and anticancer effects.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: Its derivatives may be developed into pharmaceutical agents.

Mechanism of Action

The mechanism of action of 9-(2-chlorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to, potentially inhibiting or modulating their activity.

    Pathways Involved: The compound may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    9-(2-chlorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydroquinazolin-8(4H)-one: Lacks the triazole ring, which may result in different biological and chemical properties.

    2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: Lacks the chlorophenyl group, potentially altering its reactivity and applications.

Uniqueness

The presence of both the triazole and quinazoline rings, along with the chlorophenyl and methylsulfanyl groups, makes 9-(2-chlorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one unique. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C16H15ClN4OS

Molecular Weight

346.8 g/mol

IUPAC Name

9-(2-chlorophenyl)-2-methylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C16H15ClN4OS/c1-23-16-19-15-18-11-7-4-8-12(22)13(11)14(21(15)20-16)9-5-2-3-6-10(9)17/h2-3,5-6,14H,4,7-8H2,1H3,(H,18,19,20)

InChI Key

IGYPKIVCVZTVFB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CC=C4Cl

Origin of Product

United States

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